molecular formula C10H14O3 B087575 2,4,6-Trimethoxytoluene CAS No. 14107-97-2

2,4,6-Trimethoxytoluene

Cat. No. B087575
CAS RN: 14107-97-2
M. Wt: 182.22 g/mol
InChI Key: TZPKFPYZCMHDHL-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxytoluene, also known as 1,3,5-trimethoxy-2-methylbenzene, is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.2164 .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxytoluene consists of a benzene ring with three methoxy groups (-OCH3) and one methyl group (-CH3) attached . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2,4,6-Trimethoxytoluene is a low-melting solid with a melting point of 27-28°C . It has a boiling point of 100-105°C . The compound has a refractive index of 1.531 . It is recommended to store the compound at room temperature .

Scientific Research Applications

Medicine

2,4,6-Trimethoxytoluene has potential applications in the medical field, particularly in the synthesis of pharmaceutical compounds. Its methoxy groups can be functionalized to create active pharmaceutical ingredients (APIs) that may serve as intermediates in drug development .

Agriculture

In agriculture, 2,4,6-Trimethoxytoluene could be explored for its role in the synthesis of agrochemicals. The compound’s structure allows for the creation of derivatives that may act as precursors for pesticides or herbicides .

Materials Science

The compound’s ability to undergo various chemical reactions makes it a candidate for creating novel materials. For instance, it could be used in the production of polymers or coatings with specific properties, such as increased resistance to environmental factors .

Environmental Science

2,4,6-Trimethoxytoluene may find applications in environmental science, particularly in the development of organic compounds that can be used for environmental remediation or as part of sustainable processes .

Food Industry

While not directly used as a food additive, 2,4,6-Trimethoxytoluene could be involved in the synthesis of flavorings or fragrances that are used in food products. Its structure allows for the creation of compounds that mimic natural flavors .

Cosmetics

In the cosmetics industry, 2,4,6-Trimethoxytoluene could be utilized in the synthesis of compounds that are used in fragrances or as intermediates in the production of various cosmetic products .

Energy Production

Research into the use of 2,4,6-Trimethoxytoluene in energy production is still in its early stages. However, its potential lies in the development of organic photovoltaic cells or as a component in energy storage materials .

Photocatalysis

2,4,6-Trimethoxytoluene may be used in photocatalysis, where it can participate in electron-donor-acceptor complexes. This application is particularly relevant in the field of renewable energy, where it could contribute to the efficiency of solar cells .

Safety and Hazards

The safety data sheet for 2,4,6-Trimethoxytoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1,3,5-trimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKFPYZCMHDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065706
Record name 2,4,6-Trimethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxytoluene

CAS RN

14107-97-2
Record name 2,4,6-Trimethoxytoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14107-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trimethoxy-2-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-trimethoxy-2-methyl-
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Record name 2,4,6-Trimethoxytoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2,4,6-Trimethoxytoluene in the context of the provided research?

A1: The provided research demonstrates the use of 2,4,6-Trimethoxytoluene as a starting material in the synthesis of natural products. It undergoes selective demethylation reactions with boron trifluoride and various carboxylic acids to form boron heterocycles. These heterocycles are then hydrolyzed to obtain the desired natural products, such as Baeckeol and Aurentiacin .

Q2: Can you explain the selective demethylation of 2,4,6-Trimethoxytoluene in more detail?

A2: 2,4,6-Trimethoxytoluene possesses three methoxy (-OCH3) groups. The research shows that specific reaction conditions using boron trifluoride allow for the removal of one methoxy group while leaving the other two intact. This selectivity is crucial for the subsequent formation of the desired boron heterocycles and ultimately the target natural products.

Q3: Are there alternative methods for the synthesis of Baeckeol and Aurentiacin?

A3: While the provided research highlights a specific synthetic route using 2,4,6-Trimethoxytoluene, other methods for synthesizing Baeckeol and Aurentiacin might exist. Comparing these methods in terms of yield, cost, and environmental impact could be an area of further investigation.

Q4: What is the significance of using boron heterocycles in this synthetic approach?

A4: Boron heterocycles act as crucial intermediates in this synthesis. Their formation, driven by the selective demethylation of 2,4,6-Trimethoxytoluene, allows for the controlled introduction of specific structural features found in the target natural products. This highlights the utility of boron heterocycles as valuable tools in organic synthesis.

Q5: The research mentions "Homobaeckeol." What is the structural difference between Baeckeol and Homobaeckeol?

A5: Homobaeckeol is structurally similar to Baeckeol, with the key difference being an additional methylene (-CH2-) group in its side chain. This difference arises from using a different carboxylic acid in the reaction with 2,4,6-Trimethoxytoluene and boron trifluoride during the synthesis .

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